

# Differentiating Aeruginascin from Bufotenidine Using Mass Spectrometry: A Comparative Guide

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## Compound of Interest

Compound Name: *Aeruginascin*

Cat. No.: *B15615734*

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The structural similarity between **aeruginascin**, a tryptamine found in certain psychoactive mushrooms, and bufotenidine, a toxin found in toad venom, presents a unique analytical challenge. Both are N,N,N-trimethylated tryptamines, but they differ in their functional groups on the indole ring, leading to distinct chemical properties and potential physiological effects. This guide provides a detailed comparison of these two compounds and outlines a robust methodology for their differentiation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Chemical and Physical Properties

**Aeruginascin** and bufotenidine are structural isomers with respect to their core tryptamine skeleton but differ significantly in their molecular weight and the nature of the substituent on the indole ring. **Aeruginascin** is a phosphorylated compound found in mushrooms like *Inocybe aeruginascens*, while bufotenidine is a hydroxylated compound present in toad venom and some plants.<sup>[1]</sup> This fundamental difference in their chemical structure is the key to their differentiation via mass spectrometry.

Table 1: Chemical Properties of **Aeruginascin** and Bufotenidine

Property	Aeruginascin	Bufotenidine
Chemical Structure		
IUPAC Name	[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate[2]	3-[2-(trimethylazaniumyl)ethyl]-1H-indol-5-olate[3][4]
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub> P <sup>+</sup> [5]	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O[3][6]
Monoisotopic Mass	299.1161 Da[5]	218.1419 Da[3]
Molecular Weight	299.28 g/mol [5]	218.29 g/mol [3][6]
Key Structural Feature	4-phosphoryloxy group	5-hydroxy group

## Mass Spectrometric Differentiation

The most effective method for distinguishing **aeruginascin** from bufotenidine is high-resolution mass spectrometry, which can differentiate the compounds based on their distinct molecular weights and unique fragmentation patterns.

### Precursor Ion Analysis (MS1)

In a primary mass scan (MS1), the two compounds are easily distinguished by their mass-to-charge ratio ( $m/z$ ). Due to the presence of the phosphate group, **aeruginascin** is approximately 80 Da heavier than bufotenidine.

- **Aeruginascin** will be detected as a singly charged ion  $[M]^+$  at  $m/z$  299.1161.
- Bufotenidine, typically analyzed in its protonated form  $[M+H]^+$ , will be detected at  $m/z$  219.1492.

This significant mass difference allows for unambiguous identification even without fragmentation analysis, provided a high-resolution mass spectrometer is used.

### Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of the precursor ions and analyzing the resulting product ions. The fragmentation patterns for **aeruginascins** and bufotenidine are distinct due to their different functional groups.

- Aeruginascins** Fragmentation: The most characteristic fragmentation pathway for **aeruginascins** is the neutral loss of the phosphate group. This results in a prominent product ion corresponding to its dephosphorylated metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).
- Bufotenidine Fragmentation: Bufotenidine lacks a phosphate group and therefore fragments differently. Its fragmentation is characterized by the cleavage of the ethylamine side chain, producing a highly stable trimethylimmonium ion, and fragmentation of the indole core.<sup>[2]</sup>

Table 2: Key Mass Spectrometric Data for Differentiation

Analyte	Precursor Ion (m/z)	Key Product Ions (m/z)	Fragmentation Pathway
Aeruginascins	299.1161	219.1492	Neutral loss of HPO <sub>3</sub> (80 Da)
201.1386	Loss of H <sub>3</sub> PO <sub>4</sub> (98 Da)		
Bufotenidine	219.1492	160.0756	Loss of trimethylamine
58.0653	β-cleavage yielding [CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>		

## Experimental Protocol: LC-MS/MS Analysis

This section provides a general protocol for the analysis of tryptamines, which can be adapted for the specific differentiation of **aeruginascins** and bufotenidine.

### Sample Preparation (from Fungal or Biological Matrix)

- Homogenize 20 mg of the dried sample material.

- Extract with 1 mL of methanol or an aqueous solution containing 0.1% formic acid by vortexing and sonication.
- Centrifuge the sample at 10,000 x g for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

## Liquid Chromatography (LC) Conditions

- Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable.[2]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
- Injection Volume: 5 µL.

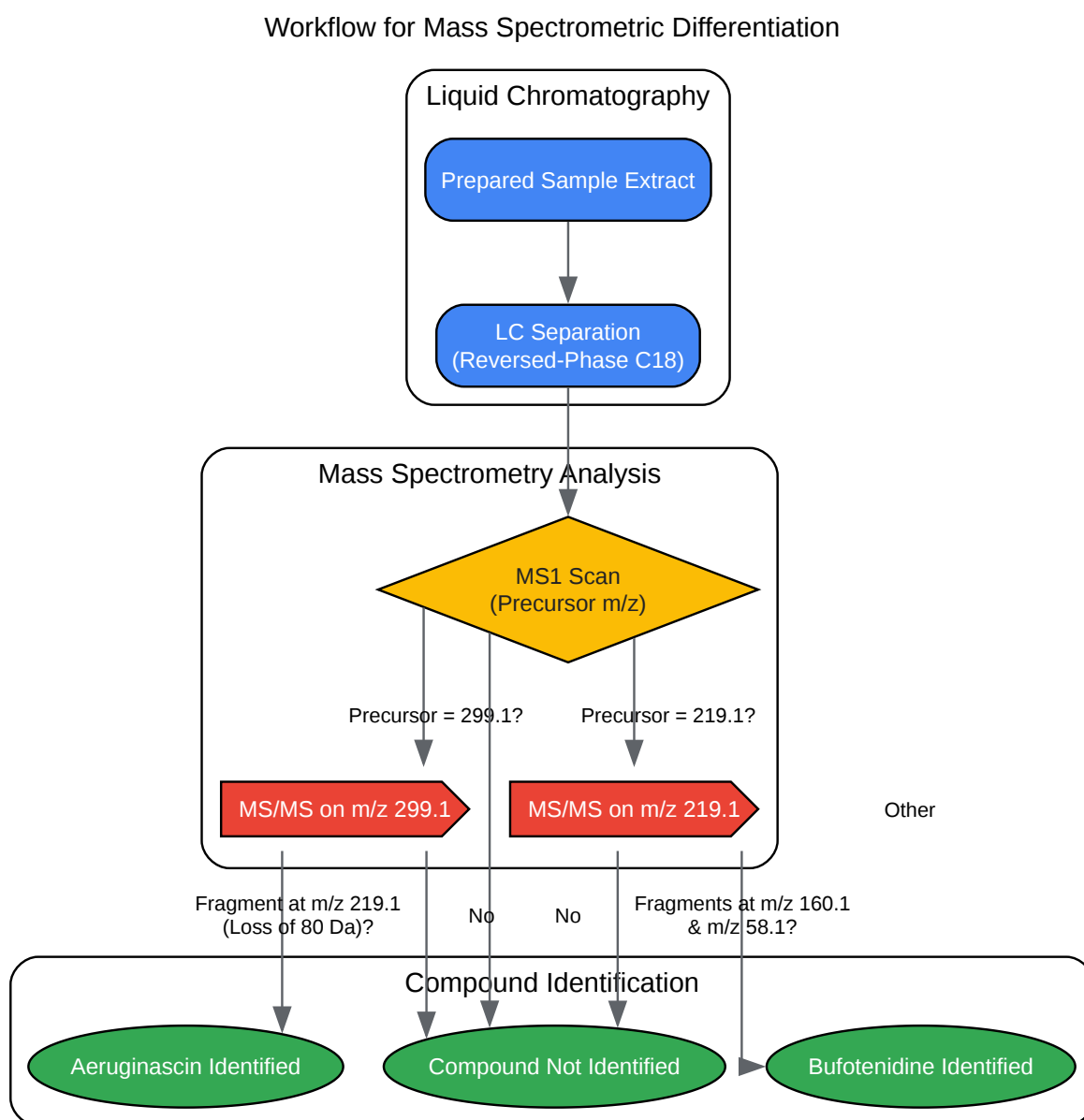
## Mass Spectrometry (MS) Conditions

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS) or Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Collision Gas: Argon.

- Collision Energy: Optimized for each compound, typically ranging from 15-30 eV. For targeted analysis, monitor the transitions listed in Table 2.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for differentiating **aeruginascin** and **bufotenidine** using LC-MS/MS data.



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Caption: Analytical workflow for identifying **aeruginascina** vs. bufotenidine.

## Conclusion

The differentiation of **aeruginascina** and bufotenidine is straightforward and reliable using modern mass spectrometry techniques. The primary distinguishing feature is their substantial difference in molecular weight (~80 Da), which is easily resolved in a full MS1 scan. Tandem mass spectrometry provides unequivocal confirmation by revealing characteristic fragmentation patterns: a neutral loss of the phosphate group for **aeruginascina** and side-chain cleavage for bufotenidine. The detailed protocol and workflow provided here offer a robust framework for researchers in analytical chemistry, pharmacology, and forensic science to accurately identify and distinguish between these two structurally related tryptamines.

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